molecular formula C8H9N3O4 B14514840 N'-(2-Methoxy-4-nitrophenyl)formohydrazide CAS No. 63402-30-2

N'-(2-Methoxy-4-nitrophenyl)formohydrazide

Katalognummer: B14514840
CAS-Nummer: 63402-30-2
Molekulargewicht: 211.17 g/mol
InChI-Schlüssel: UXXLVQZHONBLGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-Methoxy-4-nitrophenyl)formohydrazide is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a formohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methoxy-4-nitrophenyl)formohydrazide typically involves the reaction of 2-methoxy-4-nitroaniline with formic acid hydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as nitration, reduction, and condensation to achieve the final compound.

Industrial Production Methods

Industrial production of N’-(2-Methoxy-4-nitrophenyl)formohydrazide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Methoxy-4-nitrophenyl)formohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(2-Methoxy-4-nitrophenyl)formohydrazide include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(2-Methoxy-4-nitrophenyl)formohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N’-(2-Methoxy-4-nitrophenyl)formohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Methoxy-2-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a formohydrazide group.

    2-Methoxy-4-nitrophenyl isothiocyanate: Contains an isothiocyanate group instead of a formohydrazide group.

Uniqueness

N’-(2-Methoxy-4-nitrophenyl)formohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

63402-30-2

Molekularformel

C8H9N3O4

Molekulargewicht

211.17 g/mol

IUPAC-Name

N-(2-methoxy-4-nitroanilino)formamide

InChI

InChI=1S/C8H9N3O4/c1-15-8-4-6(11(13)14)2-3-7(8)10-9-5-12/h2-5,10H,1H3,(H,9,12)

InChI-Schlüssel

UXXLVQZHONBLGE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NNC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.